(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16709695
InChI: InChI=1S/C11H11Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-4,8,10,15H,5H2,1H3/t8-,10-/m0/s1
SMILES:
Molecular Formula: C11H11Cl3O3
Molecular Weight: 297.6 g/mol

(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol

CAS No.:

Cat. No.: VC16709695

Molecular Formula: C11H11Cl3O3

Molecular Weight: 297.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol -

Specification

Molecular Formula C11H11Cl3O3
Molecular Weight 297.6 g/mol
IUPAC Name (2S,4S)-7-methoxy-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol
Standard InChI InChI=1S/C11H11Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-4,8,10,15H,5H2,1H3/t8-,10-/m0/s1
Standard InChI Key WGVKLENMRSGQDU-WPRPVWTQSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C(Cl)(Cl)Cl)O
Canonical SMILES COC1=CC2=C(C=C1)C(CC(O2)C(Cl)(Cl)Cl)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a chroman skeleton (a benzopyran moiety fused to a tetrahydrofuran ring) with substituents at the 2, 4, and 7 positions. The trichloromethyl group at C2 and the hydroxyl group at C4 adopt a cis-configuration, as indicated by the (2S,4S) stereodescriptor. The methoxy group at C7 contributes to the molecule’s electron-deficient nature, influencing its reactivity in cycloaddition and substitution reactions.

Synthesis Methodologies

One-Pot Cycloaddition Approach

A primary synthesis route involves the reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with azomethine ylides. This method, optimized for high yields (~75–90%), proceeds under mild conditions:

Table 1: Reaction Conditions for Synthesis

ComponentDetails
Substrate3-Nitro-2-(trichloromethyl)-2H-chromene
ReagentAzomethine ylide
CatalystSilver acetate (5 mol%)
BaseTriethylamine
SolventDichloromethane or acetonitrile
Temperature25–40°C
Reaction Time6–12 hours

The reaction’s stereoselectivity arises from the electron-deficient nature of the chromene, which directs the ylide’s nucleophilic attack to the β-position, favoring the cis-configuration .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The trichloromethyl group acts as an electrophilic center, enabling reactions with amines, alcohols, and thiols. For example:

  • Amine Substitution: Reaction with primary amines yields 2-aminomethyl derivatives, potential intermediates for antimicrobial agents.

  • Alcoholysis: Treatment with methanol under basic conditions produces methyl ethers, modulating the compound’s lipophilicity.

Oxidation and Reduction

  • Oxidation: The hydroxyl group at C4 can be oxidized to a ketone, forming (2S)-7-methoxy-2-(trichloromethyl)chroman-4-one. This ketone serves as a precursor for Schiff base formation.

  • Reduction: Catalytic hydrogenation of the chroman ring’s double bond is feasible but may compromise stereochemical integrity .

Biological Activities

Antimicrobial Properties

Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The trichloromethyl group enhances membrane permeability, disrupting microbial lipid bilayers.

Table 2: Biological Activity Profile

OrganismMIC (μg/mL)Mechanism
S. aureus12.5Cell wall synthesis inhibition
E. coli>50Limited efficacy
C. albicans25Ergosterol biosynthesis

Applications in Drug Development

Intermediate for Antiviral Agents

Chroman-4-ol derivatives inhibit viral proteases, including SARS-CoV-2 3CLpro. Structural modifications at C2 and C4 could enhance binding affinity .

Prodrug Design

Esterification of the C4 hydroxyl group improves bioavailability. For instance, the acetate prodrug demonstrates 40% higher oral absorption in rodent models.

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